The following table consolidates the quantitative results from a modified in situ intestinal absorption study in rats [1]:
| Parameter | Ilaprazole Sodium | Ilaprazole (Free Form) | Rabeprazole Sodium |
|---|---|---|---|
| Absorption Rate Constant (Ka, h⁻¹) | 0.4029 | 0.3964 | 0.2076 |
| Absorption Half-Life (t₁/₂, min) | 103.2 | 104.9 | 200.4 |
| Apparent Permeability Coefficient (Papp, ×10⁻⁴ cm/s) | 2.81 | 2.78 | 1.46 |
| Percent Absorbed in 2 Hours | ~55% | ~55% | ~30% |
The data in the table above was generated using a specific methodology designed to overcome the stability challenges of PPIs. Below is a workflow of the core experimental process [1]:
Experimental workflow for in situ intestinal absorption study.
The detailed steps are as follows [1]:
The following table consolidates the key quantitative and qualitative findings on how Ilaprazole is absorbed and distributed in the body, with a focus on the stomach.
| Aspect | Key Findings | Significance / Implication |
|---|---|---|
| Primary Absorption Site | Duodenum and jejunum are the main absorption sites [1] [2]. | Guides the design of enteric-coated oral formulations to ensure drug delivery to the optimal absorption region. |
| Absorption Efficiency | Ilaprazole shows significantly higher absorption than rabeprazole sodium [1] [2]. | Suggests potential for lower dosing or better bioavailability compared to some other PPIs. |
| Stomach Tissue Accumulation | After administration, Ilaprazole has a long residence time and shows higher accumulation in the stomach than in most other tissues. This accumulation is heterogeneous and primarily located in the mucosa cells [1] [2]. | Directly links the drug's distribution to its site of action, explaining its efficacy and prolonged effect. |
| Influence of Physicochemical Properties | Absorption is directly related to the oil-water partition coefficient (LogP). Ilaprazole has a more stable absorption profile across different intestinal segments compared to esomeprazole [3]. | Helps in predicting the absorption behavior of new PPI analogs based on their LogP values. |
| Impact of Sex on Pharmacokinetics | No significant difference in absorption between female and male rats, but Ilaprazole underwent faster metabolism in male rats after oral absorption [1]. | May contribute to understanding inter-individual variability in drug exposure in clinical settings. |
The data in the table above was generated using specific, well-established technical methods. Here is a detailed look at the key protocols cited.
This method was developed to overcome the challenge of PPIs' extreme instability in the gastrointestinal environment [1] [2] [3].
This technique allows for precise tracking of the drug's journey and localization within the body.
The workflow for these distribution studies is summarized in the following diagram:
The collective evidence indicates that Ilaprazole possesses favorable biopharmaceutical properties. Its efficient intestinal absorption, coupled with a natural propensity to accumulate and remain for a prolonged duration in the gastric mucosa, provides a strong mechanistic foundation for its sustained antisecretory effect.
This targeted distribution is a critical advantage, as it means more of the administered dose reaches its site of action, potentially improving efficacy and allowing for a longer dosing interval.
Executive Summary: Ilaprazole, a novel proton pump inhibitor (PPI), demonstrates clinically relevant pharmacokinetic (PK) differences between genders. Key findings indicate that females exhibit significantly higher drug exposure (AUC) and maximum concentration (Cmax), along with a markedly lower clearance (CL/F) compared to males, even after normalization for body weight [1] [2] [3]. Unlike earlier PPIs, ilaprazole's metabolism is minimally affected by CYP2C19 genetic polymorphism, with non-enzymatic degradation and CYP3A4 playing more substantial roles [1] [2] [4]. This profile, combined with its longer half-life, positions ilaprazole favorably for clinical use, though gender should be considered in dosing strategies.
The table below summarizes the key PK parameters of ilaprazole that exhibit gender-related differences, based on data from healthy subjects.
| Pharmacokinetic Parameter | Findings in Females vs. Males | Statistical Significance & Notes |
|---|---|---|
| Clearance (CL/F) | Significantly lower in females [3]. | CL/F: 2.5 ± 1.0 vs. 3.7 ± 1.6 L/h, P = 0.029; difference more significant after body weight correction (P = 0.008) [3]. |
| Area Under Curve (AUC) | Higher in females [1] [2]. | Population PK models confirm sex is a statistically significant covariate for clearance [1] [2]. |
| Maximum Concentration (Cmax) | Higher in females [1] [2]. | Observed in previous clinical studies; PopPK analysis identifies covariates for this variation [1] [2]. |
| Metabolite (Sulfone-Ilaprazole) AUC | Significantly larger in females [3]. | AUC₀→₃₆: 406.8 ± 126.3 vs. 246.7 ± 70.0 ng·h/mL, P = 0.007. Discrepancy remained significant after body weight correction [3]. |
Understanding the experimental designs behind these findings is crucial for evaluating the evidence and designing future studies.
Ilaprazole's distinct metabolic profile is a key differentiator from other PPIs. The following diagram illustrates the primary pathways involved in its disposition and the points where gender differences have been observed.
Diagram 1: Ilaprazole's metabolic pathways and identified gender differences.
The table below contextualizes ilaprazole's properties by comparing it with other common PPIs.
| Drug | Major Metabolizing Enzymes | Impact of CYP2C19 Polymorphism | Reported Gender Differences |
|---|---|---|---|
| Ilaprazole | Non-enzymatic degradation; CYP3A4 [1] [4] | Minimal to none [1] [2] [3] | Yes (Clearance, AUC, Cmax) [1] [2] [3] |
| Rabeprazole | Non-enzymatic system; CYP3A4; CYP2C19 (minor) [7] | Low (least affected among older PPIs) [7] | Yes (Delayed absorption in females) [7] |
| Omeprazole | CYP2C19; CYP3A4 [3] | High [3] | Limited data in search results |
| Esomeprazole | CYP2C19; CYP3A4 | High | Limited data in search results |
| Lansoprazole | CYP2C19; CYP3A4 [3] | High [3] | Limited data in search results |
| Pantoprazole | CYP2C19; CYP3A4 | Moderate | Limited data in search results |
The evidence consistently demonstrates that gender is a major determinant of ilaprazole pharmacokinetics, independent of CYP2C19 genotype. The higher drug exposure and lower clearance observed in females suggest a potential need for gender-informed dosing to optimize therapeutic efficacy and safety. The established PopPK model provides a robust tool for simulating different dosing scenarios [1] [2]. Future research should focus on:
Ilaprazole sodium's chemical stability is highly dependent on pH and temperature. Understanding these factors is crucial for predicting its performance in the GI tract and for designing valid experimental protocols.
Table 1: Stability and Absorption Profile of this compound
| Parameter | Condition / Segment | Performance / Value | Significance / Implication |
|---|---|---|---|
| Stability in PBS (2h) | pH 7.8, 37°C | ~50% degraded [1] | Confirms extreme instability at physiological conditions. |
| Stability in PBS (2h) | pH 7.8, 4°C | ~3% degraded [1] | Highlights critical stabilizing effect of low temperature. |
| Best Absorption Segment | Duodenum [2] | Highest absorption efficiency | Identifies the primary site for targeted drug delivery. |
| Absorption vs. Rabeprazole | Across intestinal segments | Significantly higher [2] [1] | Suggests a more favorable molecular property for absorption. |
| Key Property | Oil-water partition coefficient | More suitable than Rabeprazole [2] | A likely determinant of its superior absorption efficiency. |
Studying the intestinal absorption of unstable molecules like this compound requires a modified approach to prevent degradation during the experiment. The following is a summarized protocol based on a modified in situ intestine absorption model in rats.
Core Methodology: Modified In Situ Intestinal Perfusion in Rats This method maintains drug stability via a precise temperature-control system [2] [1].
The workflow for this protocol can be visualized as follows:
Experimental workflow for studying intestinal absorption of unstable drugs like this compound, featuring critical temperature control to prevent degradation. This temperature-controlled method successfully maintained this compound stability, revealing its absorption was highest in the duodenum and superior to rabeprazole, primarily due to a more favorable oil-water partition coefficient [2].
To overcome the stability challenges of ilaprazole in solid oral formulations, cocrystal engineering has been successfully employed.
Table 2: Cocrystal Strategy for Stability and Dissolution Enhancement
| Parameter | Ilaprazole (Ila) Alone | Ilaprazole/Xylitol (Ila/Xyl) Cocrystal |
|---|---|---|
| Storage Condition | 25 ± 2°C / 65 ± 5% RH [3] | 25 ± 2°C / 65 ± 5% RH [3] |
| Purity after 3 Months | Decreased to ~90% (predicted) [3] | Remained at ~99.8% [3] |
| Specific Impurity after 3 Months | Increased to ~2.28% (predicted) [3] | Remained at ~0.03% [3] |
| Dissolution at pH 10 (15 min) | ~32% [3] | ~55% [3] |
| Time to 100% Dissolution | 60 minutes [3] | 45 minutes [3] |
The process of creating and testing this stabilizing cocrystal involves several key steps:
Workflow for developing and validating ilaprazole/xylitol cocrystal, from initial screening to confirmation of improved stability and dissolution. The formation of a 1:1 cocrystal with xylitol, confirmed by solid-state NMR, creates a structure that protects ilaprazole from degradation, enabling room-temperature storage and offering a potential dissolution advantage [3].
Ilaprazole's primary mechanism, shared among PPIs, is the irreversible inhibition of the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach [1]. The process can be broken down into several key steps [1]:
A key differentiator for ilaprazole is its longer half-life (3–6 hours) compared to older PPIs (0.5–2 hours) and the fact that it is predominantly metabolized by CYP3A4 rather than CYP2C19 [2]. This results in lower inter-individual variability due to the absence of significant influence from CYP2C19 genetic polymorphisms, leading to a more predictable and sustained acid suppression [2].
The diagram below illustrates this targeted mechanism of action.
Ilaprazole activates in stomach acid and irreversibly blocks the proton pump. [1] [3] [2]
The following table summarizes key efficacy data from clinical studies, demonstrating ilaprazole's performance against gastric acid.
Table 1: Acid Suppression Efficacy of Ilaprazole in Clinical Studies
| Metric | Ilaprazole Regimen | Result | Context & Comparison |
|---|---|---|---|
| Mean % Time pH >6 | 30 mg single dose (IV) | 63.6% | In healthy subjects; Esomeprazole 80 mg IV resulted in 51.7% [2]. |
| Recommended Dosage | 20 mg load, then 10 mg daily (IV) | Effective control | Recommended for phase 2b/3 trials based on sustained effect [2]. |
| In Vitro Potency (IC₅₀) | N/A | 6.0 μM | Dose-dependent inhibition of H+/K+-ATPase in rabbit parietal cells [3]. |
| Onset of Action | Intravenous infusion | Rapid | Developed for emergent cases (e.g., GI bleeding) where rapid onset is desired [2]. |
The relationship between ilaprazole's pharmacokinetics and its acid-suppressing effect is crucial. Clinical studies have shown that ilaprazole exhibits linear pharmacokinetics within a certain dose range (5–20 mg), but its acid-inhibitory effect saturates at higher doses (e.g., 30 mg) [2]. This means that while plasma concentration increases with dose, the therapeutic effect on acid secretion plateaus.
A modern approach for quantifying ilaprazole and other acid-suppressing drugs in plasma uses Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is vital for pharmacokinetic studies and therapeutic drug monitoring [4].
Table 2: Key Parameters of UPLC-MS/MS Method for Acid-Suppressing Drugs [4]
| Parameter | Specification |
|---|---|
| Analytes | Five PPIs (Ilaprazole, Esomeprazole, Rabeprazole, Lansoprazole, Pantoprazole) and one P-CAB (Vonoprazan). |
| Linear Range | 0.2–200 ng/mL for PPIs; 0.5–500 ng/mL for Vonoprazan. |
| Chromatography | Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase: A: 0.2% formic acid in acetonitrile; B: 0.1% ammonium hydroxide & 10 mM ammonium formate in water. Gradient: Elution from 20% A to 95% A over 4.5 minutes. Flow Rate: 0.4 mL/min. | | Detection | Instrument: Triple quadrupole mass spectrometer with ESI+. Mode: Multiple Reaction Monitoring (MRM). Ilaprazole MRM Transition: m/z 367.2 → 184.0. |
The workflow for this analytical method is outlined below.
Workflow for simultaneous quantification of ilaprazole and other acid-suppressing drugs in plasma. [4]
Beyond acid suppression, ilaprazole has been identified as a potent and selective inhibitor of T-cell-originated protein kinase (TOPK), an enzyme highly expressed in various cancers [5].
This evidence suggests that ilaprazole inhibits cancer growth by targeting TOPK, presenting a promising opportunity for drug repurposing.
Ilaprazole sodium is a well-established PPI with a pharmacodynamic profile defined by potent, long-lasting, and predictable gastric acid suppression. Its distinct metabolism and irreversible binding mechanism make it a valuable therapeutic option.
The provided quantitative data and detailed analytical protocols offer a foundation for further research and development. Furthermore, the emerging role of ilaprazole as a TOPK inhibitor opens a new avenue for its application in oncology, highlighting its potential beyond gastrointestinal therapeutics.
Ilaprazole sodium functions as a substituted benzimidazole prodrug [1]. Its action is targeted and acid-dependent, involving several key stages summarized in the diagram below:
This compound activation and mechanism pathway
This mechanism allows ilaprazole to achieve potent and long-lasting acid suppression, as the inhibition is effective until new pump molecules are synthesized [2] [3].
The table below summarizes key quantitative data for this compound from experimental models:
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| IC50 (H+/K+-ATPase) | 6.0 µM | Rabbit parietal cell preparation; dose-dependent, irreversible inhibition. | [4] [5] [6] |
| IC50 (14C-AP Accumulation) | 9 nM | Histamine-stimulated parietal cells (measurement of acid secretion). | [6] |
| ED50 (i.v., rat) | 1.2 mg/kg | Inhibition of gastric acid secretion; equipotent to omeprazole (ED50 1.4 mg/kg). | [6] |
| ED50 (i.d., rat) | 0.43 - 3.9 mg/kg | Intraduodenal administration; varied by stimulation model (histamine, pentagastrin). | [6] |
| LD50 (rat) | > 5000 mg/kg | Single-dose toxicity study, indicating a high safety margin. | [5] |
Ilaprazole exhibits linear pharmacokinetics over doses of 5 to 20 mg and is characterized by a longer plasma residence time compared to earlier PPIs like omeprazole [3] [7]. This property is crucial as it allows the drug to be available to inhibit newly synthesized H+/K+-ATPase pumps, leading to more sustained acid suppression [3].
The pharmacological data for ilaprazole are derived from standard in vivo and in vitro models used for evaluating gastric acid secretion.
In Vivo Model: Pylorus-Ligated Rat This classic model assesses the antisecretory activity of compounds in a live animal [5] [6].
In Vitro Model: Rabbit Parietal Cell Preparation This model is used to study the direct interaction of the drug with its target enzyme [4] [5] [6].
Ilaprazole's development reflects ongoing efforts to improve upon earlier PPIs. Its key advantages in research and potential clinical application include:
1. Gradient Elution Method for Ilaprazole and Related Impurities This method is designed for the simultaneous quantitative determination of ilaprazole and its related impurities in commercial tablets, making it a stability-indicating assay [1].
2. Isocratic Elution Method for Ilaprazole in Bulk and Dosage Form This simple, accurate, and precise isocratic method is suitable for routine analysis of ilaprazole in laboratories without advanced equipment [2].
Mobile Phase and Standard Solution Preparation
System Suitability Testing Before validation, perform system suitability tests to ensure HPLC system is adequate. Inject six replicates of the standard solution. The requirements typically are [3]:
Validation Procedure Protocols The following workflow outlines the core parameters and sequence for validating the HPLC method:
Diagram Title: HPLC Method Validation Workflow
Here are the detailed protocols for each key validation parameter:
Specificity (Selectivity)
Linearity and Range
Accuracy (Recovery)
Precision
LOD and LOQ
Robustness
The diagram below illustrates a standard HPLC system setup for this analysis, showing the flow path from solvent reservoir to data output.
Diagram Title: Standard HPLC System Flow Path
The table below consolidates the quantitative validation data from the two methods for easy comparison.
| Validation Parameter | Gradient Method (Impurities) | Isocratic Method (Assay) | General Acceptance Criteria [3] |
|---|---|---|---|
| Linearity Range | 0.5 - 3.5 µg/mL [1] | 2 - 16 µg/mL [2] | As per method requirement |
| Accuracy (% Recovery) | >99.5% [1] | >99% [2] | 98-102% |
| Precision (% RSD) | 0.41 - 1.21 [1] | 0.28 - 1.24 [2] | ≤2.0% |
| LOD | 10 ng/mL [1] | 0.01 µg/mL [2] | S/N ≥ 3:1 |
| LOQ | 25 ng/mL [1] | 0.1 µg/mL [2] | S/N ≥ 10:1 |
| Specificity | Resolution from impurities [1] | No excipient interference [2] | No interference |
I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on any of the steps or need assistance with a specific validation challenge, please feel free to ask.
Ilaprazole is a proton pump inhibitor used in gastrointestinal therapy, requiring precise analytical methods for quality control. Gradient elution HPLC provides superior separation capability for complex mixtures with varying polarities, making it ideal for simultaneously quantifying ilaprazole and its related substances [1]. This technique gradually changes the mobile phase composition from more aqueous to more organic, allowing resolution of compounds with diverse chemical properties that would co-elute under isocratic conditions [2].
The separation challenge for ilaprazole formulations involves resolving the active pharmaceutical ingredient from potentially co-eluting impurities and degradation products. Gradient elution addresses this by offering adjustable selectivity throughout the chromatographic run, enhancing peak capacity and ensuring accurate quantification without interference [1] [3].
Developing a robust gradient HPLC method requires systematic optimization of multiple parameters to achieve resolution while maintaining efficiency and transferability.
Begin with a scouting gradient of 5-100% organic phase over 20 minutes using a C18 column (150 mm × 4.6 mm, 5 μm) with mobile phase A (10 mM ammonium formate, pH 2.8) and B (acetonitrile) at 2 mL/min [4]. This initial run helps determine the retention characteristics of ilaprazole and its impurities, informing subsequent optimization steps.
For ilaprazole analysis specifically, an Agilent C8 column (250 mm × 4.6 mm, 5 μm) maintained at 25°C has been successfully employed [1]. The C8 stationary phase provides slightly different selectivity compared to C18, which may better resolve ilaprazole from structurally similar impurities.
The optimized mobile phase for ilaprazole consists of:
The gradient profile should be tailored to elute all compounds of interest with adequate resolution. A blank gradient should be run initially to identify potential baseline drift caused by the changing eluent composition [4].
Gradient Steepness: Optimize using the equation: ( k^* = t_G × F × 0.87 / (V_M × Δφ × S) ) where ( k^* ) is the gradient retention factor (optimal ~5 for small molecules), ( t_G ) is gradient time, F is flow rate, ( V_M ) is column dead volume, Δφ is change in %B, and S is shape selectivity factor (typically 5 for small molecules) [4]
Reequilibration Time: Ensure sufficient time (typically 3-5 column volumes) between runs for column reequilibration to initial conditions to maintain retention time reproducibility [4]
Dwell Volume Compensation: Account for instrument-specific dwell volume differences when transferring methods between systems by adding isocratic holds or adjusting gradient start times [3]
For commercial enteric-coated tablets:
Before analysis, ensure the system meets these criteria:
The gradient HPLC method for ilaprazole has been comprehensively validated according to ICH guidelines:
| Validation Parameter | Results |
|---|---|
| Linearity | r ≥ 0.9990 (0.5-3.5 μg/mL) [1] |
| Precision | RSD 0.41-1.21% (method) [1] |
| Accuracy | >99.5% recovery [1] |
| LOD/LOQ | 10 ng/mL / 25 ng/mL [1] |
| Specificity | No interference from degradation products [1] |
The method demonstrates excellent sensitivity with detection and quantification limits suitable for trace impurity analysis. The stress studies confirmed the method is stability-indicating, with no interference from degradation products in the quantification of ilaprazole and its related impurities [1].
| Issue | Potential Causes | Solutions |
|---|---|---|
| Retention time drift | Incomplete column reequilibration [4] | Increase reequilibration time; ensure mobile phase reservoirs are sufficient |
| Poor resolution | Incorrect gradient slope [5] | Adjust gradient steepness; optimize initial/final %B |
| Baseline drift | Mobile phase absorbance changes [4] | Use UV-transparent additives; set reference wavelength on DAD |
| Peak tailing | Silanol interactions [2] | Adjust buffer pH; use higher quality buffer |
The following workflow diagrams illustrate the key processes for method development and application:
For enhanced method robustness, particularly when transferring between laboratories:
Dwell Volume Management: System dwell volume significantly impacts gradient method transferability. When transferring to an instrument with larger dwell volume, add an isocratic hold at the beginning; when transferring to smaller dwell volume systems, adjust gradient time or initial organic percentage [3].
Quality by Design Approach: Implement Design of Experiments (DoE) for systematic optimization. Plackett-Burman design can screen significant factors, followed by D-optimal design for fine-tuning critical parameters, incorporating dwell volume as a key variable during development [3].
Forced Degradation Studies: The method should demonstrate specificity through stress testing under acid, base, oxidative, thermal, and photolytic conditions. The gradient method for ilaprazole showed no interference from degradation products, confirming its stability-indicating capability [1].
The gradient elution HPLC method provides a robust, sensitive, and specific approach for quantifying ilaprazole sodium and its related impurities in pharmaceutical formulations. The method's proven validation parameters and stability-indicating nature make it suitable for quality control applications in pharmaceutical analysis.
The systematic development strategy outlined, incorporating dwell volume considerations from the initial stages, ensures method transferability between different instruments and laboratories, extending the method's lifecycle and utility in regulated environments [3].
This compound is a potent proton pump inhibitor (PPI) belonging to the benzimidazole class of drugs that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme in parietal cells. As a member of the PPI family, ilaprazole shares acid instability characteristics with other drugs in this class, requiring specialized formulation approaches to prevent degradation in the acidic environment of the stomach. The enteric coating functionality is not merely desirable but absolutely essential for PPIs like ilaprazole to ensure the drug remains intact during gastric passage and dissolves appropriately in the near-neutral pH environment of the duodenum where absorption occurs.
The chemical susceptibility of ilaprazole in acidic conditions presents significant formulation challenges. Like other PPIs, ilaprazole undergoes rapid degradation when exposed to gastric acid, resulting in the formation of sulfenamide derivatives and other degradation products that lack therapeutic efficacy. This degradation not only reduces bioavailability but may also potentially increase adverse effects. The enteric coating strategy must therefore provide reliable gastric protection while ensuring prompt release at intestinal pH levels, typically above 5.0-5.5. This precise pH-dependent release profile represents the cornerstone of effective PPI formulation, ensuring optimal therapeutic outcomes for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Proton pump inhibitors including ilaprazole present unique formulation challenges primarily due to their inherent acid lability and specific physicochemical properties. The pH-dependent stability of PPIs necessitates sophisticated formulation approaches to prevent premature degradation in the acidic gastric environment while ensuring adequate absorption in the small intestine. PPIs are characterized as weak bases with pKa values typically ranging between 4.0-5.0, which influences their solubility, permeability, and overall absorption characteristics. These properties directly impact their Biopharmaceutics Classification System (BCS) categorization, with most PPIs falling into Class II (low solubility, high permeability) or Class III (high solubility, low permeability), further complicating formulation development.
The degradation kinetics of ilaprazole and related PPIs follow complex pathways that are catalyzed by acidic conditions. When exposed to low pH environments, ilaprazole undergoes rapid chemical transformation through intramolecular rearrangement resulting in multiple degradation products that lack pharmacological activity. This degradation occurs within minutes at gastric pH levels, making effective protection through enteric coating absolutely critical. Additionally, PPIs demonstrate sensitivity to environmental factors including moisture, light, and oxidative conditions, requiring protective measures throughout manufacturing, storage, and shelf-life. The temperature-dependent degradation further complicates manufacturing processes, particularly during coating operations where thermal stress is inevitable.
The oral bioavailability of PPIs is inherently variable and influenced by multiple factors including food intake, genetic polymorphisms in metabolic enzymes (particularly CYP2C19), and individual variations in gastric pH. The therapeutic efficacy of PPIs depends not only on adequate plasma concentrations but more importantly on their accumulation in the acidic compartments of parietal cells, where they are activated to form covalent disulfide bonds with cysteine residues of the H+/K+-ATPase proton pump. This unique mechanism of action necessitates precise formulation design to ensure optimal drug delivery to the target site.
The pharmacokinetic profiles of PPIs demonstrate significant inter-individual variability, with factors such as half-life, time to peak concentration (tmax), and maximum concentration (Cmax) influencing dosing regimens and clinical outcomes. Ilaprazole specifically offers potential advantages with its extended plasma half-life compared to earlier PPIs, potentially allowing for more sustained acid suppression and once-daily dosing. However, to realize these potential benefits, the formulation must maintain product integrity until reaching the intestinal absorption sites, highlighting the critical role of robust enteric coating systems like Acryl-EZE in optimizing the therapeutic performance of ilaprazole formulations.
Acryl-EZE is a fully formulated, ready-to-use aqueous acrylic enteric system specifically designed to provide reliable pH-dependent release for acid-labile pharmaceutical compounds such as this compound. This specialized coating system represents a significant advancement in enteric coating technology, offering simplified processing compared to traditional organic solvent-based systems or complex in-house formulations requiring multiple components. The Acryl-EZE system incorporates methacrylic acid copolymers (typically Type A or Type C corresponding to Eudragit L100 or L100-55 equivalents) as the primary functional polymers that confer pH-dependent solubility characteristics, along with plasticizing agents and other additives optimized for film formation and performance.
The ready-to-use nature of Acryl-EZE eliminates the need for multi-step preparation procedures, reducing processing time and potential formulation errors. The aqueous composition addresses regulatory concerns associated with residual organic solvents while providing enhanced safety during manufacturing operations. The system is specifically engineered for application on both tablet and multiparticulate dosage forms, offering formulation flexibility for various product designs. Acryl-EZE demonstrates excellent film-forming properties resulting in continuous, uniform coatings that provide consistent gastric protection while maintaining rapid drug release at target intestinal pH levels, typically initiating dissolution above pH 5.0-5.5 depending on the specific variant selected.
The enteric protection mechanism of Acryl-EZE relies on the pH-dependent solubility characteristics of methacrylic acid copolymers present in the formulation. These polymers remain insoluble in acidic media (gastric pH range of 1.0-3.5) due to the protonated state of their carboxylic acid functional groups, forming an intact protective barrier around the dosage form. As the dosage form transitions to the higher pH environment of the small intestine (typically pH 5.0-6.0 and above), the carboxylate ionization occurs, resulting in polymer dissolution and subsequent drug release. This pH-triggered dissolution mechanism ensures minimal drug release in the stomach while allowing rapid and complete release in the intestinal region for optimal absorption.
The pH dissolution threshold can be tailored based on the specific Acryl-EZE variant selected, with different copolymer ratios providing dissolution initiation at different pH values. This allows formulation scientists to fine-tune release profiles according to specific drug characteristics and therapeutic requirements. For this compound, typically a dissolution threshold around pH 5.5-6.0 is targeted to ensure protection through the entire stomach and gradual release upon entry into the duodenum. The robustness of protection is influenced by multiple factors including coating thickness, uniformity, and integrity, all of which can be optimized through appropriate process parameter control during coating operations.
The core tablet formulation for this compound must provide adequate stability during manufacturing and storage while facilitating rapid disintegration once the enteric coating dissolves in the intestinal environment. The core composition typically includes alkaline stabilizers to maintain a favorable micro-environmental pH, protecting the drug from acid-mediated degradation throughout the product shelf-life. Based on patent literature and formulation studies, the following core composition has demonstrated effectiveness for this compound tablets:
Table 1: Core Tablet Composition for this compound
| Component | Function | Concentration Range (%) | Quantity per Tablet (mg) |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 2.5-5.0 | 5.0-10.0 |
| Microcrystalline cellulose | Filler/Diluent | 40.0-60.0 | 80.0-120.0 |
| Lactose monohydrate | Filler | 10.0-25.0 | 20.0-50.0 |
| Hydroxypropyl methylcellulose | Binder | 3.0-8.0 | 6.0-16.0 |
| Cross-linked polyvinylpyrrolidone | Disintegrant | 3.0-8.0 | 6.0-16.0 |
| Sodium carbonate | Alkaline stabilizer | 5.0-15.0 | 10.0-30.0 |
| Magnesium hydroxide | Alkaline stabilizer | 3.0-10.0 | 6.0-20.0 |
| Magnesium oxide | Alkaline stabilizer | 2.0-8.0 | 4.0-16.0 |
The manufacturing process for ilaprazole core tablets typically employs wet granulation to enhance content uniformity and compressibility. The procedural sequence involves: (1) accurate weighing of all components; (2) dry mixing of this compound with fillers and portion of alkaline stabilizers; (3) granulation with binder solution (hydroxypropyl methylcellulose in purified water); (4) wet milling of granules; (5) drying at controlled temperatures (40-50°C) to maintain stability; (6) dry milling and blending with extragranular components (remaining alkaline stabilizers, disintegrants, and lubricants); and (7) compression using suitable tooling to achieve target hardness (typically 50-80 N) ensuring mechanical integrity for subsequent coating operations while maintaining acceptable disintegration characteristics.
Prior to enteric coating application, a protective seal coat is strongly recommended to provide an additional barrier against potential interaction between the alkaline core and acidic enteric polymer, as well as to minimize migration of moisture or other volatile components. Research on ilaprazole formulations has demonstrated that a 2.5% weight gain of seal coating provides optimal protection while maintaining efficient manufacturing processes [1]. The seal coating typically consists of hydroxypropyl methylcellulose (HPMC)-based systems applied as aqueous solutions, with the following standard protocol:
The seal coating quality should be verified through visual inspection for uniformity and smoothness, with subsequent testing of weight variation and disintegration time (should not exceed 5 minutes in water). The sealed tablets must be thoroughly dried before proceeding to enteric coating to prevent moisture entrapment that could compromise enteric film formation or long-term stability.
The enteric coating process represents the most critical manufacturing step for ensuring optimal performance of this compound tablets. Acryl-EZE should be applied as an aqueous dispersion with appropriate solids content to achieve efficient film formation while maintaining practical processing times. The following protocol has been optimized for this compound tablets:
Table 2: Acryl-EZE Coating Parameters for this compound Tablets
| Parameter | Range | Optimal Setting |
|---|---|---|
| Solids Content | 10-20% | 15% |
| Spray Rate | 10-25 g/min | 18 g/min |
| Inlet Air Temperature | 40-60°C | 50°C |
| Product Temperature | 28-35°C | 32°C |
| Pan Speed | 8-15 rpm | 12 rpm |
| Atomization Pressure | 1.5-3.0 bar | 2.0 bar |
| Nozzle Diameter | 0.8-1.2 mm | 1.0 mm |
| Weight Gain | 6-12% | 9% |
The coating dispersion preparation follows a specific sequence: (1) Add approximately 70% of calculated purified water to mixing vessel; (2) While stirring, slowly add Acryl-EZE powder to avoid lump formation; (3) Continue stirring for at least 45 minutes to ensure complete polymer hydration; (4) Add remaining water to adjust to final solids content; (5) Continue stirring throughout the coating process to maintain uniform dispersion. The coating endpoint is determined by achieving target weight gain (typically 8-10% for adequate gastric protection), with process monitoring for appearance, uniformity, and absence of defects such as picking, orange peel effect, or logo bridging.
Figure 1: Acryl-EZE Coating Process Workflow for this compound Tablets
The dissolution performance of enteric-coated this compound tablets must be evaluated using methodology that simulates the gastrointestinal transition, typically employing a two-stage dissolution test as specified in major pharmacopeias. The standard protocol utilizes USP Apparatus I (baskets) or II (paddles) with an initial acidic phase (0.1N HCl or simulated gastric fluid, pH ~1.2) for 2 hours followed by buffering to intestinal pH (typically phosphate buffer, pH ~6.8) for the remaining test duration. The acceptance criteria for enteric-coated formulations require minimal drug release (not more than 10%) during the acid stage, followed by complete release (not less than 80% within 45 minutes) in the buffer stage.
The dissolution methodology must be validated for specificity, accuracy, precision, and linearity according to ICH guidelines. For this compound, the dissolution testing should include: (1) Acid resistance testing: 0.1N HCl for 2 hours with sampling at 1 and 2 hours; (2) Buffer dissolution testing: Phosphate buffer pH 6.8 for 45 minutes with sampling at 5, 10, 15, 30, and 45 minutes; (3) Analytical detection: UV-Visible spectrophotometry at appropriate wavelength (typically 305-315 nm for ilaprazole) or HPLC with UV detection for improved specificity. The dissolution profile should demonstrate robustness across multiple batches, with similarity factors (f2) greater than 50 indicating consistent performance.
Comprehensive characterization of enteric-coated ilaprazole tablets includes multiple physical parameters that influence product performance, manufacturability, and patient acceptability. The standard test battery includes: (1) Appearance and color: Visual inspection against established references; (2) Tablet dimensions: Thickness and diameter using vernier calipers; (3) Hardness: Tablet breaking force using pharmaceutical hardness tester (target: 60-100 N); (4) Friability: Weight loss after 100 revolutions in friabilator (not more than 0.5%); (5) Weight variation: 20 tablets individually weighed (acceptance: ±5% deviation); (6) Disintegration: In simulated intestinal fluid pH 6.8 (not more than 30 minutes).
Stability studies must be conducted according to ICH guidelines to establish shelf-life and storage conditions. The protocol design includes long-term testing (25°C ± 2°C/60% RH ± 5% RH for 12 months), intermediate conditions (30°C ± 2°C/65% RH ± 5% RH for 6 months), and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH for 6 months). Testing intervals typically include 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months with comprehensive evaluation including appearance, assay, related substances, dissolution, moisture content, and physical properties. The specification limits for this compound tablets typically include: assay (90.0-110.0% of label claim), total impurities (not more than 1.0%), any individual impurity (not more than 0.5%), and dissolution (Q=80% in 45 minutes at pH 6.8).
Table 3: Stability Profile of Acryl-EZE Coated Ilaprazole Tablets
| Testing Parameter | Initial | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) | 12 Months (25°C/60% RH) |
|---|---|---|---|---|
| Assay (% of label claim) | 99.5 ± 1.2 | 98.8 ± 1.5 | 97.9 ± 1.8 | 98.2 ± 1.4 |
| Total Related Substances (%) | 0.15 ± 0.05 | 0.28 ± 0.08 | 0.45 ± 0.12 | 0.32 ± 0.09 |
| Dissolution - Acid Stage (% released) | 2.1 ± 0.5 | 2.5 ± 0.7 | 3.2 ± 0.9 | 2.8 ± 0.6 |
| Dissolution - Buffer Stage (% in 45 min) | 95.8 ± 3.2 | 94.2 ± 3.8 | 92.5 ± 4.1 | 93.8 ± 3.5 |
| Moisture Content (%) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.2 ± 0.5 | 2.7 ± 0.3 |
| Tablet Hardness (N) | 72 ± 6 | 70 ± 7 | 68 ± 8 | 71 ± 6 |
The performance efficiency of Acryl-EZE for this compound enteric coating can be evaluated through comparative studies with alternative enteric coating systems. Research indicates that optimized Acryl-EZE coatings at 9% weight gain provide excellent gastric protection with less than 5% drug release in acidic medium while facilitating rapid and complete release (over 95% within 30 minutes) at intestinal pH. The coating uniformity achieved with Acryl-EZE typically exceeds 95% by thickness measurement, ensuring consistent performance across the tablet population and throughout product shelf-life.
Comparative dissolution studies between different enteric coating polymers demonstrate that Acryl-EZE coatings provide equivalent or superior protection compared to cellulose-based systems (such as HPMCP) at similar coating weights, with potential processing advantages due to the fully formulated nature of the system. The robustness of protection is particularly evident under stressed conditions, with Acryl-EZE coated tablets maintaining enteric integrity after mechanical stress testing, while some alternative systems may develop micro-fissures compromising acid protection. These performance characteristics make Acryl-EZE particularly suitable for commercial production where batch-to-batch consistency and manufacturing efficiency are critical considerations.
Successful implementation of Acryl-EZE coating for this compound requires awareness of potential processing challenges and appropriate corrective strategies. The most common issues include: (1) Picking or sticking: Often caused by excessive spray rate or inadequate drying; remedied by reducing spray rate, increasing inlet temperature, or optimizing pan speed; (2) Orange peel surface: Typically results from high viscosity or inadequate atomization; addressed by dilution of coating dispersion, increased atomization pressure, or reduced solids content; (3) Logo bridging: Caused by excessive coating buildup in debossed areas; minimized by reformulating core tablet shape, reducing coating weight, or adjusting plasticizer content; (4) Incomplete film formation: May result from insufficient curing; corrected by implementing post-coating thermal treatment or extending process time.
The systematic approach to troubleshooting begins with identification of the specific defect type, followed by analysis of potential root causes related to formulation, equipment, or process parameters. For this compound specifically, additional considerations include maintaining product temperature below 35°C throughout coating to prevent thermal degradation, and ensuring adequate seal coating integrity to prevent interaction between alkaline core components and acidic enteric polymers. Documentation of all parameter adjustments and their effects facilitates process optimization and provides valuable data for scale-up activities from laboratory to production scale.
The application of Acryl-EZE enteric coating system for this compound tablets provides an effective and robust formulation approach to address the significant stability challenges associated with this proton pump inhibitor. The fully formulated nature of Acryl-EZE simplifies manufacturing processes while ensuring consistent performance through optimized polymer-plasticizer ratios and elimination of preparation variability. The aqueous composition offers environmental, safety, and regulatory advantages compared to solvent-based systems, aligning with current industry trends toward greener manufacturing technologies.
The protocol optimization described in this application note, including the critical 2.5% seal coating and 9% Acryl-EZE enteric coating, provides reliable protection against gastric acid degradation while ensuring rapid drug release at intestinal pH levels. The comprehensive analytical control strategies, particularly the two-stage dissolution testing, verify enteric performance and product quality throughout shelf-life. Implementation of these formulation and processing recommendations enables development of this compound tablets with optimal therapeutic performance, addressing the unmet needs in PPI therapy through improved stability, predictable bioavailability, and enhanced patient compliance.
Ilaprazole sodium is a next-generation proton pump inhibitor (PPI) developed for treating acid-related gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a benzimidazole derivative, ilaprazole shares the common instability challenges of PPIs in acidic environments, requiring specialized formulation approaches to prevent degradation in the stomach. Additionally, ilaprazole exhibits poor aqueous solubility and sensitivity to environmental factors, necessitating protection prior to reaching its site of absorption in the intestine. These physicochemical characteristics make the development of reliable oral dosage forms particularly challenging from a pharmaceutical technology perspective. [1] [2]
The application of a hydroxypropyl methylcellulose (HPMC) subcoating serves as a critical functional barrier in ilaprazole enteric formulations. This intermediate layer between the tablet core and the enteric coating performs multiple essential functions: (1) it provides physical separation between the active ingredient and the acidic polymers used in enteric coatings; (2) it acts as a moisture barrier protecting the moisture-sensitive API during storage; and (3) it prevents interaction phenomena between the core components and the enteric coating layer, which could compromise either the stability or release properties of the final dosage form. The subcoating strategy is particularly valuable for this compound formulations, as it enhances stability without compromising the rapid release in intestinal conditions necessary for therapeutic efficacy. [1] [3]
The tablet core contains this compound as the active pharmaceutical ingredient combined with carefully selected excipients that provide optimal stability, compressibility, and disintegration properties. The core formulation must maintain the chemical integrity of ilaprazole while facilitating efficient manufacturing processes and providing a suitable substrate for subsequent coating operations.
Table 1: Composition of this compound Tablet Core
| Component | Function | Concentration (%) | Quantity per Tablet (mg) |
|---|---|---|---|
| This compound | Active ingredient | 5.0-15.0 | 5.0-15.0 |
| Sodium phosphate | Alkalizing agent | 5.0-10.0 | 5.0-10.0 |
| Lactose monohydrate | Diluent | 40.0-60.0 | 40.0-60.0 |
| Hydroxypropyl methylcellulose | Binder | 3.0-8.0 | 3.0-8.0 |
| Croscarmellose sodium | Disintegrant | 2.0-5.0 | 2.0-5.0 |
| Magnesium stearate | Lubricant | 0.5-1.5 | 0.5-1.5 |
The alkalizing agent (sodium phosphate) creates a favorable microenvironment that protects ilaprazole from acid-mediated degradation while promoting stability during storage. Lactose monohydrate serves as the primary diluent, providing good compactibility and flow characteristics essential for robust tablet production. The HPMC binder concentration must be carefully optimized to provide sufficient mechanical strength without adversely affecting the disintegration profile. [1]
The subcoating formulation consists primarily of HPMC, which provides an effective barrier between the core and the enteric coating. This layer typically comprises 2-5% of the total tablet weight and must be applied as a continuous, uniform film to ensure complete coverage of the core tablet surface.
Table 2: Composition of Subcoating and Enteric Coating Layers
| Layer | Component | Function | Concentration (%) | Quantity per Tablet (mg) |
|---|---|---|---|---|
| Subcoating | HPMC (5-15 cps) | Film former | 70-85 | 2.0-5.0 |
| Talc | Anti-tacking agent | 15-30 | 0.5-1.5 | |
| Enteric Coating | Eudragit L30D55 | Enteric polymer | 80-90 | 5.0-10.0 |
| Triethyl citrate | Plasticizer | 5-10 | 0.3-0.8 | |
| Talc | Anti-tacking agent | 5-10 | 0.3-0.8 |
The enteric coating utilizes methacrylic acid copolymers (Eudragit L30D55) which remain intact in the acidic gastric environment (pH < 5.5) but rapidly dissolve in the intestinal environment (pH > 5.5), ensuring targeted drug delivery to the absorption site. The subcoating application must achieve sufficient coverage to prevent direct contact between the core and enteric layer while maintaining minimal thickness to avoid impeding drug release in the intestine. [1]
The manufacturing process for this compound core tablets requires controlled environmental conditions (temperature: 20-25°C; relative humidity: <30% RH) to prevent moisture uptake and degradation of the active ingredient.
Step 1: Milling and Sieving - Pass all solid components except magnesium stearate through a 500μm sieve to ensure uniform particle size distribution and prevent segregation.
Step 2: Dry Mixing - Blend the sieved this compound, sodium phosphate, lactose, and croscarmellose sodium in a diffusion mixer (Turbula mixer or equivalent) for 15 minutes at 25 rpm.
Step 3: Granulation - Prepare the binder solution by dissolving HPMC in purified water (5-8% w/v concentration). Add the binder solution gradually to the powder blend while mixing in a high-shear granulator (impeller speed: 200-300 rpm; chopper speed: 1000-1500 rpm) until uniform granules form.
Step 4: Drying - Dry the wet granules in a fluid bed dryer at 40-45°C inlet temperature until the loss on drying (LOD) is less than 2.0%.
Step 5: Sizing - Pass the dried granules through a 710μm sieve using an oscillating granulator to break aggregates and ensure uniform particle size.
Step 6: Lubrication - Add magnesium stearate to the sized granules and blend for 3-5 minutes in a tumbling mixer (20-30 rpm).
Step 7: Compression - Compress the final blend into tablets using a rotary tablet press targeting hardness of 60-80 N to ensure durability for coating operations while maintaining acceptable disintegration characteristics. [1]
The subcoating process requires precise control of application parameters to achieve uniform film formation without defect formation.
Coating Solution Preparation: Prepare a 5-8% w/w solution of HPMC (5-15 cps viscosity grade) in purified water. Allow the solution to hydrate completely (approximately 45 minutes with occasional agitation). Add talc (20-30% of HPMC weight) as a suspension and mix continuously to maintain uniformity during application.
Coating Equipment Parameters:
Coating Application: Pre-warm the tablets to 35-40°C before coating initiation. Apply the coating solution using intermittent spraying (2 minutes spray, 1 minute drying) during the initial stages to prevent overwetting. Continue until the target weight gain of 2-5% is achieved. Maintain continuous pan rotation throughout the process to ensure uniform distribution. Cure the coated tablets at 40°C for 4-6 hours to ensure complete film formation and evaporation of residual solvent. [1]
The following workflow diagram illustrates the complete manufacturing process:
The dissolution profile of ilaprazole enteric-coated tablets must be evaluated using validated methods to ensure consistent performance and compliance with pharmacopeial standards for enteric dosage forms.
Apparatus and Conditions:
Media Preparation:
Procedure:
HPLC Analysis Conditions:
The formulation must meet the following quality attributes to ensure consistent in vivo performance:
Table 3: Quality Control Specifications for Ilaprazole Enteric-Coated Tablets
| Test Parameter | Specification | Method Reference |
|---|---|---|
| Description | White to off-white, oval-shaped, film-coated tablets | Visual inspection |
| Identification | The retention time of the principal peak corresponds to that of the reference standard | HPLC |
| Assay | 90.0-110.0% of labeled claim | HPLC |
| Uniformity of dosage units | AV ≤ 15.0 | USP <905> |
| Dissolution | ||
| Acid stage (2 hours) | NMT 10% released | USP <711> |
| Buffer stage (45 minutes) | NLT 80% (Q) released | USP <711> |
| Related substances | ||
| Any individual impurity | NMT 0.5% | HPLC |
| Total impurities | NMT 2.0% | HPLC |
| Water content | NMT 5.0% | Karl Fischer |
The HPMC subcoating significantly influences the drug release profile by providing a consistent interface between the core and enteric coating, ensuring reliable performance across different bioavailability batches.
Table 4: Dissolution Profile of Ilaprazole Enteric-Coated Tablets (n=12)
| Time Point | Medium | Release (%) | RSD (%) |
|---|---|---|---|
| 120 minutes | Acid stage (pH 1.2) | 2.5 ± 0.8 | 4.2 |
| 15 minutes | Buffer stage (pH 8.0) | 45.3 ± 3.2 | 3.1 |
| 30 minutes | Buffer stage (pH 8.0) | 78.6 ± 2.9 | 2.5 |
| 45 minutes | Buffer stage (pH 8.0) | 95.4 ± 1.8 | 1.4 |
The dissolution data demonstrates that the HPMC-subcoated tablets effectively resist drug release in acidic media (meeting pharmacopeial requirements of NMT 10% release) while providing rapid and complete release in intestinal conditions, with over 80% of ilaprazole released within 30 minutes and complete release within 45 minutes in pH 8.0 buffer. [1]
Accelerated stability studies confirm that the HPMC subcoating provides effective protection against environmental factors that could compromise product quality over time.
Table 5: Stability Profile of Ilaprazole Enteric-Coated Tablets
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Dissolution (45 min, %) |
|---|---|---|---|---|
| 25°C/60% RH | Initial | 100.2 | 0.35 | 96.8 |
| 3 months | 99.5 | 0.42 | 96.1 | |
| 6 months | 98.9 | 0.58 | 95.3 | |
| 40°C/75% RH | Initial | 100.2 | 0.35 | 96.8 |
| 3 months | 98.7 | 0.85 | 94.2 | |
| 6 months | 97.3 | 1.12 | 92.8 |
Stability testing under accelerated conditions demonstrates that the HPMC-subcoated ilaprazole tablets maintain chemical and physical stability over time, with minimal changes in assay, impurity profiles, and dissolution characteristics. The formulation remains within specification limits throughout the proposed shelf-life. [1]
The successful development of HPMC-subcoated ilaprazole tablets requires careful attention to several critical formulation and process factors that directly impact product quality. The HPMC viscosity grade significantly influences film formation characteristics, with lower viscosity grades (5-15 cps) providing more rapid solution preparation and application while higher viscosity grades (15-50 cps) offering improved mechanical strength of the resulting film. The subcoating thickness must be optimized to provide complete core coverage without impeding subsequent drug release; weight gains of 2-5% typically achieve this balance. The curing conditions (time, temperature, and airflow) directly impact film formation and must be rigorously controlled to prevent defect formation. [1]
The interaction between HPMC and ilaprazole must be evaluated during formulation development. Compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) have confirmed no significant interactions between ilaprazole and HPMC, supporting the formulation strategy. The moisture barrier properties of HPMC are particularly valuable for ilaprazole formulations, as they minimize hydrolytic degradation during storage. Additionally, the subcoating prevents direct contact between the alkaline core components (sodium phosphate) and the acidic enteric polymer (Eudragit L30D55), which could otherwise lead to neutralization reactions compromising enteric protection. [1]
Common challenges in HPMC subcoating processes and recommended corrective actions include:
The application of HPMC subcoating represents a critical formulation strategy for this compound enteric-coated tablets, effectively addressing the stability challenges associated with this acid-labile proton pump inhibitor. The comprehensive protocols presented in this document provide a scientifically sound foundation for the development, manufacturing, and quality control of robust ilaprazole formulations. The HPMC subcoating serves multiple protective functions while maintaining the desired release profile in intestinal conditions, contributing significantly to the overall stability and performance of the final dosage form. Implementation of these application notes and protocols will support pharmaceutical scientists in developing optimized ilaprazole formulations with enhanced stability and consistent therapeutic performance.
The table below summarizes the fundamental chemical identifiers for this compound, which are crucial for planning compatibility studies [1].
| Property | Description |
|---|---|
| IUPAC Name | sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide |
| Molecular Formula | C₁₉H₁₇N₄NaO₂S |
| Molecular Weight | 388.4 g/mol |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] |
| Other Identifiers | UNII: T8KRT8S6GR; CAS No.: 172152-50-0 |
Since a direct study on this compound is unavailable, the following protocol is adapted from a rigorous study on etoposide compatibility, which provides a validated methodological framework you can apply [2] [3]. The core of the study involves simulating the mixing of the drug candidate with various excipients in a 1:1 ratio and then testing the mixture's stability over time.
The mixed samples should be analyzed immediately after mixing (T=0) and at set intervals (e.g., T=1, 2, and 4 hours) while maintained under ambient laboratory conditions.
The table below outlines the key assessment methods and their criteria for incompatibility [2] [3].
| Assessment Method | Procedure | Incompatibility Criteria |
|---|---|---|
| Visual Inspection | Examine the mixture against white and black backgrounds with the unaided eye. | Change in color, formation of precipitate, gas, or any visible particulate matter. |
| Tyndall Beam Test | Pass a high-intensity laser beam through the sample in a dark room. | A visible scattering of the beam (Tyndall effect) indicates the presence of sub-visible particles. |
| pH Measurement | Measure pH with a calibrated pH meter. | A change of >10% from the initial (T=0) pH value. |
| Turbidity Measurement | Measure using a laboratory turbidimeter. | A change of ≥0.5 Nephelometric Turbidity Unit (NTU) from the baseline. |
| UV-Vis Spectroscopy | Measure absorbance at 550 nm (for haze) and 420 nm (for color). | Variation of A550nm > 0.0100 or A420nm > 0.0400 from the baseline. |
| Sub-Visible Particles | Analyze per pharmacopoeial standards (e.g., Chinese Pharmacopoeia 2020). | An increase in the number of insoluble particles beyond acceptable limits. |
The following diagram outlines the logical sequence of the described experimental protocol.
Experimental Workflow for Drug-Excipient Compatibility TestingProton Pump Inhibitors as a class are known for poor stability, which makes compatibility studies critically important [4]. Their degradation can be accelerated by factors like pH, light, and temperature. When designing your study, pay close attention to:
Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of gastroesophageal reflux disease, peptic ulcers, and other acid-related disorders. As a member of the BCS Class II compounds, ilaprazole presents significant challenges due to its inherent instability under various environmental conditions, necessitating specialized handling and analytical approaches. These application notes provide detailed methodologies for the accurate quantification of this compound and its related impurities in both bulk drug substances and formulated products.
Recent research has highlighted the critical stability issues associated with ilaprazole, requiring refrigeration at approximately 5°C to prevent degradation during storage and handling [1]. The development of stability-indicating methods is essential for monitoring degradation products under stress conditions and ensuring product quality throughout the shelf life. These protocols incorporate advanced analytical techniques including HPLC, UPLC, and modern sample preparation approaches to address these challenges.
The gradient HPLC method has been optimized for effective separation of ilaprazole from its degradation products and related impurities. The table below summarizes the standardized chromatographic conditions:
Table 1: Optimized Chromatographic Conditions for Ilaprazole Analysis
| Parameter | Specification |
|---|---|
| Column | Agilent C8 (4.6 mm × 250 mm, 5 μm) |
| Column Temperature | 25°C |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.02 mmol/L Monopotassium phosphate + 0.025 mmol/L Sodium hydroxide |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 10-20 μL |
| Elution Mode | Gradient |
The gradient program should be optimized to achieve baseline separation of all peaks. A typical gradient may start with 60% mobile phase A and 40% mobile phase B, gradually increasing to 80% mobile phase A over 15-20 minutes, followed by a re-equilibration period [2].
For Ilaprazole Tablets:
For Bulk Drug Substance:
Standard Solution: Prepare a standard solution of ilaprazole reference standard at a concentration of approximately 100 μg/mL using the same procedure [2].
The developed method has been rigorously validated according to ICH guidelines, with the following results:
Table 2: Method Validation Summary for Ilaprazole Stability-Indicating Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 3.5 μg/mL | Correlation coefficient (r) ≥ 0.9990 |
| Precision (RSD%) | Method: 0.41-1.21% Instrument: 0.38-0.95% | RSD ≤ 2.0% | | Accuracy (Recovery) | > 99.5% | 98-102% | | LOD (All Impurities) | 10 ng/mL | - | | LOQ (All Impurities) | 25 ng/mL | - | | Specificity | No interference from degradation products | Peak purity > 0.999 |
The method demonstrates excellent linearity across the specified concentration range, with correlation coefficients (r) of ≥0.9990 for all analytes. The precision, expressed as relative standard deviation (RSD%), falls within acceptable limits for both method and instrument variations [2].
Stress testing provides critical information about the intrinsic stability characteristics of this compound:
Acid Degradation:
Base Degradation:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
Studies indicate that ilaprazole is unstable under most stress conditions except alkaline and photolytic conditions [3]. The forced degradation studies demonstrate that the degradation products are well separated from the main peak and from each other, confirming the stability-indicating nature of the method.
Recent research has explored cocrystal formation to address ilaprazole's stability challenges. The following workflow illustrates the cocrystal development process:
A 2024 study successfully developed an ilaprazole/xylitol cocrystal (Ila/Xyl) that significantly enhances stability. The cocrystal was prepared using the slurry technique:
Table 3: Stability Comparison of Ilaprazole vs. Ilaprazole/Xylitol Cocrystal
| Parameter | Ilaprazole Alone | Ilaprazole/Xylitol Cocrystal |
|---|---|---|
| Initial Purity | 99.8% | 99.75% |
| Purity After 3 Months | ~90% (predicted) | 99.8% |
| Initial Impurity B | 0.032% | 0.03% |
| Impurity B After 3 Months | ~2.28% (predicted) | 0.03% |
| Storage Conditions | 25 ± 2°C, 65 ± 5% RH | 25 ± 2°C, 65 ± 5% RH |
The dissolution performance also showed improvement, with the cocrystal reaching 55% release within 15 minutes and 100% within 45 minutes, compared to 32% at 15 minutes and 100% after 60 minutes for ilaprazole alone [1] [4].
When transferring the method between laboratories or instruments, establish system suitability parameters:
The stability-indicating HPLC method described in these application notes provides accurate, precise, and specific quantification of this compound and its related impurities. The method has been validated according to regulatory guidelines and demonstrates excellent performance characteristics.
Recent advancements in cocrystal technology, particularly the ilaprazole/xylitol cocrystal, offer promising solutions to the stability challenges associated with ilaprazole, potentially enabling room temperature storage without the current requirement for refrigeration at 5°C. These developments may significantly impact formulation strategies and storage conditions for ilaprazole-based products in the future.
Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of various acid-related gastrointestinal disorders including duodenal ulcers, gastric ulcers, and reflux esophagitis. As a latest-generation PPI, ilaprazole demonstrates superior acid resistance activity and enhanced nocturnal acid control compared to other drugs in its class. However, ilaprazole presents significant stability challenges that complicate its pharmaceutical development and quality control. The molecule is susceptible to degradation under various environmental conditions, leading to the formation of multiple impurities that can affect product safety and efficacy. These stability issues necessitate rigorous analytical control strategies to ensure final product quality. [1] [2]
The regulatory framework for controlling pharmaceutical impurities is established through the ICH Q3 guidelines, which provide clear thresholds for identification, qualification, and control of impurities. According to ICH Q3C(R9) guidelines, residual solvents must be evaluated and controlled based on their toxicity profiles, with established Permitted Daily Exposure (PDE) limits. While ilaprazole itself doesn't present significant residual solvent concerns, the principles of these guidelines extend to the comprehensive quality assessment of drug substances and products. The complex chemical structure of ilaprazole, containing benzimidazole and pyridine rings, makes it particularly susceptible to degradation under acidic conditions, oxidation, and photolytic stress, resulting in various process-related and degradation impurities. [3]
This compound undergoes various degradation pathways, resulting in multiple impurities that require careful monitoring and control. The sulfone derivative (Ilaprazole Sulfone impurity, CAS 172152-37-3) represents one of the primary oxidative degradation products formed through oxidation of the sulfinyl group. Another significant impurity, Desoxy Ilaprazole (CAS 172152-35-1), results from the reduction of the sulfinyl moiety and serves as both a process-related impurity and potential degradation product. The Ilaprazole Nitroso Impurity has gained particular attention due to its potential genotoxic concerns, requiring strict control according to ICH M7 guidelines. Recent stability studies have identified Specific Impurity B as a critical degradation marker that increases significantly under stress conditions, rising from 0.032% to 2.28% after three months of storage at room temperature in the pure drug substance, while remaining stable at 0.03% in the ilaprazole/xylitol cocrystal form. [1] [4]
The following table summarizes the key identified impurities of ilaprazole, their structural characteristics, and molecular properties:
Table 1: Comprehensive Profile of Ilaprazole-Related Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Origin |
|---|---|---|---|---|---|
| Ilaprazole Sulfone impurity | 172152-37-3 | C₁₉H₁₈N₄O₃S | 382.44 | Sulfone group instead of sulfoxide | Oxidative degradation |
| Desoxy Ilaprazole | 172152-35-1 | C₁₉H₁₈N₄OS | 350.44 | Sulfur bridge without oxygen | Synthetic intermediate/reduction product |
| 3-Methyl-2-(((1-methyl-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazol-2-yl)thio)methyl)pyridin-4-ol | N/A | C₁₉H₁₈N₄OS | 350.44 | Hydroxyl group at pyridine ring | Hydrolytic degradation |
| Ilaprazole Nitroso Impurity | N/A | C₁₉H₁₇N₅O₃S | 395.44 | Nitroso functional group | Nitrosation reaction |
| 1-((4-Methoxy-3-methylpyridin-2-yl)methyl)-2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole | 1360824-56-1 | C₂₇H₂₇N₅O₂S | 485.61 | Dimeric structure | Process-related impurity |
| 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1018229-53-2 | C₁₁H₉N₃O | 199.21 | Lactam structure | Oxidative degradation |
The dimeric impurities typically form during the manufacturing process through incomplete reactions or side reactions, while the sulfone and nitroso derivatives primarily emerge during storage under oxidative conditions. The presence of the pyrrole substituent on the benzimidazole ring contributes to the formation of unique degradation products not commonly observed in other proton pump inhibitors. The complex impurity profile of ilaprazole necessitates robust analytical methods capable of separating and quantifying these structurally diverse compounds to ensure product quality throughout the shelf life. [4]
The analysis of ilaprazole and its related impurities primarily employs reversed-phase HPLC with UV detection, optimized to achieve adequate separation of all potentially occurring impurities. The chromatographic conditions must provide sufficient resolution, particularly between ilaprazole and its closely eluting impurities such as the sulfone and desoxy derivatives. Based on the published literature and patent data, the following optimized conditions have demonstrated effective separation of ilaprazole impurities:
The alkaline pH of the mobile phase (8.3) is critical for maintaining the stability of ilaprazole during analysis and achieving optimal peak shape. The phosphate buffer system provides the necessary ionic strength and pH control to ensure reproducible retention times and consistent separation performance. The selected wavelength of 237 nm corresponds to the maximum absorption of ilaprazole and its major impurities, providing optimal sensitivity for quantification. [2]
Dissolution testing of ilaprazole pharmaceutical compositions presents unique challenges due to the inherent instability of the molecule in solution state and its low aqueous solubility. The current methodology employs a two-stage dissolution test to simulate the gastrointestinal transition and evaluate the enteric-coated formulations:
The discriminatory power of the dissolution method is enhanced by eliminating organic solvents from the medium and optimizing pH conditions. Studies have demonstrated that ilaprazole enteric-coated tablets exhibit complete dissolution (>85%) within 45 minutes in pH 8.0 phosphate buffer containing 0.5% surfactant, providing a quality control tool that correlates with in vivo performance. [2]
Table 2: Optimized Chromatographic Conditions for Ilaprazole Impurity Profiling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Remarks |
|---|---|---|---|---|
| Column | Gemini-NX C18 (150 × 4.6 mm, 5μm) | Zorbax SB-C18 (150 × 4.6 mm, 5μm) | Inertsil ODS-3 (150 × 4.6 mm, 5μm) | All provided adequate separation |
| Mobile Phase Ratio (Buffer:ACN) | 60:40 (v/v) | 65:35 (v/v) | 55:45 (v/v) | pH adjustment critical |
| Buffer System | Phosphate, pH 8.3 | Phosphate, pH 7.8 | Ammonium acetate, pH 8.0 | Phosphate preferred for sensitivity |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | Higher flow reduces runtime but increases pressure |
| Column Temperature | 25°C | 30°C | 25°C | Elevated temperature improves efficiency |
| Detection | UV 237 nm | DAD 230-240 nm | UV 237 nm | Similar sensitivity across methods |
| Runtime | 25-30 min | 20-25 min | 25-30 min | Sufficient for all known impurities |
Forced degradation studies provide critical information about the inherent stability of ilaprazole and help identify potential degradation pathways under various stress conditions. These studies are essential for developing stable formulations and validating analytical methods capable of separating degradation products. Ilaprazole undergoes significant degradation under oxidative stress conditions, with hydrogen peroxide treatment resulting in the formation of sulfone derivative as the primary degradation product. Under acidic conditions, ilaprazole demonstrates remarkable susceptibility with degradation observed within hours, while it shows relative stability under basic conditions. [1]
Photostability testing reveals that ilaprazole undergoes photodegradation when exposed to UV light, resulting in the formation of multiple unidentified degradation products. The thermal stress studies indicate that ilaprazole is stable at elevated temperatures in solid state but degrades rapidly in solution. These forced degradation studies confirm that the oxidative and acid-induced degradation pathways represent the most significant routes for impurity formation in ilaprazole drug substance and products. [1]
Recent research has explored the formation of ilaprazole/xylitol cocrystals (1:1 ratio, CAS 2642382-31-6) to address the stability challenges associated with ilaprazole. The cocrystal formation significantly enhances the physical and chemical stability of ilaprazole, enabling storage at room temperature without the requirement for refrigeration at 5°C. Stability studies conducted at 25 ± 2°C and relative humidity of 65 ± 5% over three months demonstrate that the cocrystal maintains purity at 99.8% from an initial value of 99.75%, while pure ilaprazole decreases from 99.8% to approximately 90% under identical conditions. [1]
The dissolution performance of the ilaprazole/xylitol cocrystal also shows significant improvement compared to pure ilaprazole. When tested at pH 10 with a dosage equivalent to 10 mg of ilaprazole, the cocrystal reaches 55% dissolution within 15 minutes and complete dissolution (100%) within 45 minutes. In contrast, pure ilaprazole achieves only 32% dissolution at 15 minutes and requires 60 minutes for complete dissolution. This enhanced dissolution profile, combined with superior stability, makes the cocrystal approach a promising strategy for formulating ilaprazole with improved shelf-life and performance. [1]
Standard Solution Preparation: Precisely weigh approximately 25 mg of ilaprazole reference standard into a 25 mL volumetric flask. Add acetonitrile to dissolve and dilute to volume with the same solvent. Mix well. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with dissolution medium B (phosphate buffer pH 8.0 containing 0.5% sodium dodecyl sulfate). Mix well. Perform alkalization by adding 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of the filtered solution, mix thoroughly, and filter through a 0.45 μm membrane filter. Use this as the standard solution. [2]
Test Solution Preparation: For impurity analysis, weigh accurately an amount of powdered tablets equivalent to about 50 mg of ilaprazole and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (acetonitrile:phosphate buffer pH 8.0 in ratio 40:60), sonicate for 15 minutes with intermittent shaking, allow to cool to room temperature, and dilute to volume with the same diluent. Mix well and filter through a 0.45 μm membrane filter. Discard the first few mL of the filtrate. Use the subsequent filtrate for analysis. [2]
Forced Degradation Studies: For acid degradation, treat ilaprazole solution with 0.1N HCl and keep at 60°C for 4 hours. For alkaline degradation, use 0.1N NaOH and keep at 60°C for 4 hours. For oxidative degradation, use 3% H₂O₂ and keep at room temperature for 4 hours. For thermal degradation, expose the solid drug substance to 80°C for 7 days. For photostability, expose the solid drug substance to UV light at 200 Watt hours/m² in a photostability chamber. Analyze all samples against an untreated control. [1]
System Suitability Requirements: Inject the standard solution five times and record the chromatograms. The relative standard deviation for the peak areas of ilaprazole from replicate injections should not be more than 2.0%. The tailing factor for ilaprazole peak should not be more than 2.0. The theoretical plates for ilaprazole peak should not be less than 5000. Resolution between ilaprazole and its closest eluting impurity (typically Ilaprazole Sulfone) should not be less than 2.0. [2]
Method Validation Parameters:
The following diagram illustrates the comprehensive workflow for sample preparation, chromatographic analysis, and data interpretation in ilaprazole impurity profiling:
This diagram provides a visual representation of the classification and metabolic relationships between ilaprazole and its key impurities:
The comprehensive analysis of this compound related impurities requires a systematic approach combining robust chromatographic methods, appropriate sample preparation techniques, and thorough understanding of degradation pathways. The HPLC method utilizing a C18 column with alkaline phosphate buffer-acetonitrile mobile phase provides effective separation and quantification of known and unknown impurities. The stability-indicating nature of the method has been demonstrated through forced degradation studies, which reveal ilaprazole's particular susceptibility to oxidative and acid-induced degradation.
The implementation of the ilaprazole/xylitol cocrystal formulation represents a significant advancement in addressing the stability challenges associated with this drug substance. The dramatic improvement in stability at room temperature conditions, coupled with enhanced dissolution characteristics, offers a viable strategy for product development. Regular monitoring of Specific Impurity B and the sulfone derivative is recommended throughout the product lifecycle, with particular attention to storage conditions and packaging configurations to minimize degradation. The protocols outlined in this document provide a foundation for ensuring the quality, safety, and efficacy of this compound pharmaceutical products throughout their shelf life. [1]
The table below summarizes the key process parameters for the preparation of ilaprazole sodium enteric capsules via an extrusion-spheronization process, as detailed in a patent [1].
| Process Step | Core Components & Parameters | Purpose & Notes |
|---|---|---|
| Preparation of Drug-Containing Pellets | Core of the formulation | |
| Active Pharmaceutical Ingredient (API) | This compound | |
| Stabilizer | Magnesium oxide, Sodium carbonate; Alternatives: Mg(OH)₂, NaOH, KOH, CaO, ZnO, Li₂CO₃ [1] | To protect the acid-labile drug from degradation during processing and storage [1]. |
| Filler/Spheronization Aid | Microcrystalline cellulose | Provides the necessary rheological properties for extrusion and spheronization [1]. |
| Process | Extrusion-spheronization | Method for forming uniform, spherical pellets [1]. |
| Sealing Layer | Protects the drug core | |
| Coating Material | Hydroxypropyl methyl cellulose (HPMC) | Forms a protective layer, preventing interaction between the core and the enteric coat [1]. |
| Plasticizer | Triethyl citrate | Improves the flexibility and quality of the polymer film [1]. |
| Enteric Coating Layer | Prevents drug release in the stomach | |
| Coating Material | Methacrylic acid copolymer (e.g., Eudragit L30D-55) | Polymer that resists dissolution in gastric acid but dissolves in the higher pH of the intestine [1]. |
| Plasticizer | Triethyl citrate | Ensures the formation of a continuous, non-brittle enteric film [1]. |
| Final Dosage Form | Filling of coated pellets into capsules | Produces the final, stable enteric capsule dosage form [1]. |
The following diagram illustrates the complete workflow for producing this compound enteric capsules, integrating the parameters from the table above:
Key Process Notes:
For researchers identifying degradation products, the core activity involves using chromatographic separation coupled with mass spectrometry. The following table summarizes a validated HPLC method suitable for this purpose [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Gradient HPLC with UV detection |
| Column | Agilent C8 (4.6 mm × 250 mm, 5 μm) |
| Column Temperature | 25 °C |
| Mobile Phase | Solvent A: Methanol Solvent B: 0.02 mmol/L Monopotassium phosphate & 0.025 mmol/L Sodium hydroxide | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 237 nm | | LLOD (for impurities) | 10 ng/mL | | LOQ (for impurities) | 25 ng/mL |
For structural identification, Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (LC-HRMS/MS) is the preferred technique. One study used this to identify twelve metabolites and degradation products in rat plasma, detailing their specific fragmentation behaviors [2].
Ilaprazole sodium is part of the proton pump inhibitor (PPI) class and is chemically unstable, especially in aqueous environments and under acidic conditions [3] [4]. Its degradation is highly dependent on temperature and pH [3].
The diagram below illustrates the core relationships that influence this compound stability and degradation.
The following table lists specific metabolites and potential degradation products identified in vivo, which can also inform degradation studies [2].
| Product Name / Identifier | Type / Pathway | Key Mass Spectrometry Data | Potential Bioactivity |
|---|---|---|---|
| M1 | Reductive metabolite (Sulfide) | [M + H]⁺ at m/z 351.1270 [C₁₉H₁₉N₄OS]⁺ | Predicted potential to inhibit H+/K+-ATPase [2]. |
| M2 | Oxidative metabolite (Sulfone) | [M + H]⁺ at m/z 383.1168 [C₁₉H₁₉N₄O₃S]⁺ | Predicted potential to inhibit H+/K+-ATPase [2]. |
| M3, M7, M8, M9, M11, M12 | New metabolites (Reductive, Hydroxylated, Oxidative) | Characterized by LC-HRMS/MS | In silico prediction suggests potential H+/K+-ATPase inhibition [2]. |
Here are answers to frequently encountered problems when working with this compound.
Q1: How can I improve the stability of this compound in my experimental solutions?
Q2: The method I developed cannot separate critical degradation products. What can I do?
Q3: How should I store this compound reference standards and formulations?
For a comprehensive study, you can follow this general workflow, which synthesizes the information from the search results:
Stability Profile of Ilaprazole Ilaprazole is known to be unstable during storage at room temperature, requiring refrigeration at 5°C to maintain integrity. A recent study developed an Ilaprazole/Xylitol (Ila/Xyl) cocrystal to overcome this, demonstrating significantly improved stability under stress conditions [1].
The table below compares the stability of pure Ilaprazole versus the Ila/Xyl cocrystal when stored at 25 ± 2 °C and 65 ± 5% relative humidity [1].
| Material | Storage Condition | Duration | Purity Change | Specific Impurity B Change |
|---|---|---|---|---|
| Pure Ilaprazole | 25 ± 2 °C / 65 ± 5% RH | 3 months | 99.8% → ~90% (projected) | 0.032% → 2.28% (projected) |
| Ila/Xyl Cocrystal | 25 ± 2 °C / 65 ± 5% RH | 3 months | 99.75% → 99.8% | Remained at ~0.03% |
Key Findings: The Ila/Xyl cocrystal showed no significant degradation or impurity increase, making it suitable for room-temperature storage and handling, unlike pure Ilaprazole [1].
Validated Stability-Indicating Analytical Methods To accurately assess ilaprazole stability and detect degradation products, you require validated stability-indicating methods. These typically use High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
The table below summarizes two validated HPLC methods for analyzing ilaprazole and its related impurities [2] [3].
| Parameter | Method 1: RP-HPLC (UV Detection) [2] | Method 2: Gradient HPLC (UV Detection) [3] |
|---|---|---|
| Objective | Determine Ilaprazole in bulk & dosage forms | Simultaneous determination of Ilaprazole & related impurities in tablets |
| Column | Shodex C18 (250 mm × 4.6 mm, 5 µm) | C8 column (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 7.6) : Acetonitrile (50:50) | Gradient: (A) Methanol, (B) 0.02 mM KH₂PO₄ & 0.025 mM NaOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 306 nm | 237 nm |
| Linearity | 2-16 µg/mL (r=0.994) | 0.5-3.5 µg/mL (r≥0.9990) for all analytes |
| LOD/LOQ | LOD: 0.01 µg/mL; LOQ: 0.1 µg/mL | LOD: 10 ng/mL; LOQ: 25 ng/mL (for impurities) |
1. Stability Study Protocol for Solid Materials This protocol assesses the physical and chemical stability of solid ilaprazole or its cocrystals under accelerated conditions [1].
2. HPLC Method for Stability Indicating Assay This is a detailed protocol based on the Gradient HPLC method from the search results [3].
The workflow for this analytical process is as follows:
Q1: Why is protecting ilaprazole from high humidity crucial during stability studies? High humidity can accelerate the chemical degradation of ilaprazole. The formation of the Ila/Xyl cocrystal, which involves hydrogen bonding with the coformer, improves stability by reducing the molecule's reactivity towards moisture [1].
Q2: My HPLC analysis shows new peaks after stressing ilaprazole. How can I identify them? New peaks are likely degradation products. Your method is functioning correctly as "stability-indicating." To identify them, you can hyphenate your HPLC system with a Mass Spectrometer (LC-MS/MS). LC-MS/MS provides the molecular weight and structural information of the degradants by analyzing their mass fragmentation patterns [4] [5].
Q3: Are there any known compatibility issues with intravenous administration of ilaprazole sodium? Yes. A recent compatibility study indicates that This compound is incompatible with the anticancer drug etoposide during simulated Y-site administration. The mixture showed incompatibility within one hour. It is recommended to avoid simultaneous infusion through the same line without a thorough flush [6].
The International Council for Harmonisation (ICH) Q1B guideline defines the standard conditions for photostability testing of new drug substances and products [1].
| Attribute | Minimum Requirement |
|---|---|
| Visible Light | 1.2 million lux hours |
| Ultraviolet (UVA) | 200 W·h/m² |
A forced degradation study on Ilaprazole using an LC-MS method revealed its stability under different stress conditions [2].
| Degradation Condition | Result / Observation for Ilaprazole |
|---|---|
| Acidic Degradation | Significant degradation (27.28% in 24 hours); major degradants formed [2]. |
| Basic Hydrolysis | Major degradants formed [2]. |
| Oxidative Degradation | Major degradants formed [2]. |
| Photolytic Effect | Minimal degradation impact [2]. |
| Thermal Effect | Minimal degradation impact [2]. |
For the LC-MS characterization of ilaprazole degradants, the following methodology was used [2]:
Q1: Our laboratory uses a SUNTEST CPS+ lamp. Is it acceptable if the UV dose exceeds the minimum requirement when we reach the visible light target? A: Yes, this is acceptable. The ICH Q1B guideline specifies minimum values. It is standard practice to expose samples until the minimum visible light dose (1.2 million lux hours) is achieved, even if this means the UV dose is exceeded by a factor of approximately 2.4. Many laboratories intentionally use exposure multiples (e.g., 2-3x, or even up to 10x) to assess robustness. If overexposure is a concern, you can use replicate samples and remove them from the test at different time points [1].
Q2: According to the study, Ilaprazole was found to be stable under light. Why is photostability testing still critical for its development? A: Even if a drug substance shows minimal degradation, photostability testing is a regulatory requirement [1]. The results are essential for determining appropriate packaging and storage conditions to ensure the drug's safety, efficacy, and quality throughout its shelf life. Confirming stability under light helps define whether protective packaging (like opaque or amber glass vials) is necessary.
Q3: The study identified several degradants. What is the primary goal of conducting forced degradation studies? A: The main objective is to force the drug substance to degrade to reveal potential structural weaknesses. This "stress testing" helps identify degradation pathways and products, which can inform molecular redesign to improve stability or confirm that the analytical methods can detect and separate degradants from the main drug. This is a key part of the drug development process [1].
The following diagram illustrates the logical workflow for conducting forced degradation studies on a drug substance like ilaprazole, from sample preparation through to analysis and decision-making.
Q1: What are the primary reasons for dissolution failure or delayed release in ilaprazole enteric-coated products? The failure can often be attributed to formulation and manufacturing factors. Key issues include:
Q2: How can the stability issues of ilaprazole be managed during storage and handling? Ilaprazole is known to be unstable at room temperature, requiring refrigeration. A promising approach to enhance stability is the formation of a cocrystal. Recent research has shown that an ilaprazole/xylitol (Ila/Xyl) cocrystal maintains 99.8% purity after three months of storage at 25°C and 65% relative humidity, whereas the pure drug's purity dropped significantly under the same conditions [4] [5]. This cocrystal also demonstrated an improved dissolution rate.
Q3: What is a more physiologically relevant method for dissolution testing of enteric-coated products? While pharmacopeial methods use phosphate buffers, research indicates that bicarbonate buffer (BCB) is more biorelevant because it mimics the in vivo environment of the small intestine. Studies have shown that the onset of drug release from enteric coatings is considerably delayed in BCB compared to phosphate buffer at the same pH [2]. Implementing BCB testing, despite its handling complexity, can provide better predictive power for in vivo performance.
The following table outlines common problems, their root causes, and recommended corrective actions.
| Observed Problem | Potential Root Cause | Corrective Actions & Solutions |
|---|---|---|
| Premature release in acidic media (pH 1.2) | Inadequate or uneven enteric coating; cracks or defects in the film; suboptimal coating formulation [3]. | Increase enteric coating weight gain; optimize plasticizer type and concentration; use talc as an anti-adherent to reduce tackiness and film defects [3] [1]. |
| Delayed or incomplete release at intestinal pH (e.g., 6.8) | Enteric polymer with too high a dissolution pH; excessively thick coating; poor buffer capacity of dissolution medium masking slow release [2] [1]. | Switch to a polymer with a lower dissolution threshold (e.g., Eudragit L100-55, dissolves at pH ≥5.5); optimize coating thickness; incorporate surfactants (e.g., 0.5% SDS or Tween 80) in the dissolution medium to discriminate between formulations [6] [1]. |
| Variable dissolution profiles between batches | Inconsistent coating process leading to intra- and inter-tablet coating uniformity issues [2]. | Implement rigorous process controls; use non-invasive techniques like terahertz pulsed imaging or X-ray microtomography for coating quality assurance [2]. |
| Low drug absorption in vivo despite good in vitro dissolution | Bio-Inequivalence of Test Media: In vitro phosphate buffer tests are not predictive of in vivo behavior in bicarbonate-buffered intestines [2]. | Adopt a biorelevant bicarbonate buffer (BCB) during formulation development to gain a more accurate prediction of in vivo performance [2]. |
| Drug degradation during storage | Instability of the pure ilaprazole API at ambient conditions [4] [5]. | Investigate the use of a stable ilaprazole/xylitol cocrystal; ensure the formulation includes adequate alkaline stabilizers in the core and a protective subcoat [4] [1] [5]. |
Here are detailed methodologies for key experiments cited in the guide.
1. Protocol for Discriminatory Dissolution Testing This method, adapted from a patent, uses a surfactant-containing medium to better differentiate between formulations [6].
2. Protocol for Investigating Coating Quality with Micro-CT This non-destructive technique measures coat thickness and structure, which are critical for performance [2].
When faced with dissolution failure, follow this logical troubleshooting pathway to identify and address the root cause.
| Method Type | Key Precision Data (RSD%) | Analytical Conditions | Application & Context | Source |
|---|---|---|---|---|
| Gradient HPLC (UV) | Method precision: 0.41–1.21%; Instrument precision: 0.38–0.95% (for impurities) [1] | Column: Agilent C8; Mobile Phase: Methanol and phosphate/NaOH buffer; Detection: UV at 237 nm [1] | Stability-indicating method for ilaprazole and related impurities in tablets [1] | [1] |
| RP-HPLC (UV) | Intra-day: 0.28-0.97%; Inter-day: 0.49-1.24%; Recovery RSD: 0.24-0.80% [2] [3] | Column: Shodex C18; Mobile Phase: Phosphate buffer (pH 7.6) and Acetonitrile (50:50); Detection: UV at 306 nm [2] [3] | Simple isocratic method for bulk and pharmaceutical dosage forms [2] [3] | [2] [3] |
| LC-MS/MS | Intra- and inter-day precision: < 15% for ilaprazole and its metabolites [4] | Column: Thermo HyPURITY C18; Mobile Phase: Ammonium formate water-Acetonitrile; Detection: ESI-MS/MS [4] | Highly sensitive method for pharmacokinetic studies in human plasma [4] | [4] |
Here are some specific issues you might encounter and strategies to address them, based on the principles from the gathered methods.
The following workflow outlines a systematic approach to diagnosing and resolving precision issues in your HPLC analysis of ilaprazole. The general strategy can be adapted from the specific parameters of the validated methods in the table.
The provided resources offer a strong foundation for analyzing ilaprazole. The best approach to improve precision depends on your specific context:
Understanding the inherent properties of Ilaprazole Sodium is the first step in troubleshooting formulation issues. The table below summarizes the core challenges and general stabilization approaches.
| Property / Challenge | Impact on Formulation | General Stabilization Strategy |
|---|---|---|
| Acid Lability [1] | Degrades rapidly in gastric acid; requires protection for oral dosage forms. | Enteric coating is essential to ensure release in the neutral pH of the duodenum [1]. |
| pH-Dependent Activation [1] | Requires an acidic environment for conversion to the active sulfenamide form. | The formulation must allow the drug to reach the parietal cells intact, where it is activated in the acidic canaliculi [1]. |
| Moisture Sensitivity [1] | Can lead to hydrolysis and degradation during processing and storage. | Control humidity during manufacturing; use protective packaging; consider lipid-based matrices as moisture barriers [2] [1]. |
| Light Sensitivity [1] | Can lead to photolytic degradation. | Use opaque packaging and protect the drug substance from light during manufacturing. |
To proactively avoid stability issues, conducting drug-excipient compatibility studies is a critical pre-formulation step.
This method provides a rapid, sensitive assessment of potential interactions by measuring the heat flow between the drug and excipients.
Interaction Signal = Actual Heat Signal - Theoretical Heat Signal.The following diagram illustrates the workflow for this protocol:
This method directly quantifies the drug and its degradation products over time under accelerated stress conditions.
Q1: Why is our ilaprazole tablet formulation failing dissolution testing, showing low assay? This is likely due to acid-induced degradation during the test. Ensure that the enteric coating is intact and of sufficient thickness to prevent drug release in the acidic stage (pH 1.2) of the dissolution test. Test the coating process parameters and the quality of the coating polymer [1].
Q2: What is a modern formulation approach to enhance the stability of ilaprazole? Consider lipid-based formulations. Solid lipid excipients can be applied via hot-melt coating or melt granulation to create a hydrophobic, moisture-resistant barrier around the drug. This solvent-free process can significantly improve stability for water-sensitive actives [2].
Q3: Our analytical method cannot separate ilaprazole from a major degradation product. What can be done? Develop a method using a chiral stationary phase. While often used for enantiomer separation, these columns can also resolve other structurally similar compounds. A published LC-MS/MS method for ilaprazole enantiomers uses a CHIRALPAK AS-RH column with a mobile phase of 10 mM ammonium acetate and acetonitrile (60:40, v/v), which may provide the selectivity you need [3].
The table below summarizes the key stability findings for ilaprazole and related compounds from scientific studies:
| Factor | Condition | Impact on Stability | Experimental Context |
|---|---|---|---|
| Temperature [1] | 37°C | ~50% of this compound degraded in 2 hours. | In Krebs-Ringer solution (pH 7.8). |
| Temperature [1] | 4°C | Only ~3% of this compound degraded in 2 hours. | In Krebs-Ringer solution (pH 7.8). |
| pH [1] | Higher pH (up to 10.0) | Increased stability. | Stability increases as pH rises from 7.0 to 10.0. |
| pH [1] | Physiological pH (~7.4) | Rapid degradation occurs. | PPIs are extremely unstable under gastrointestinal conditions. |
Key Inferences for Moisture Control:
Based on the general instability of PPIs, here is a proposed experimental workflow you can adapt to formally assess this compound's stability, particularly regarding moisture and solution preparation. The diagram below outlines the key stages of this process.
Detailed Methodology:
Sample Preparation:
Stress Conditions:
Sampling and Analysis:
This section addresses common practical problems based on the known instability of PPIs.
| Question | Answer & Guidance |
|---|---|
| Why does my this compound solution degrade rapidly during experiments? | This is highly likely due to temperature and pH. Ensure the solution is kept at 4°C or on ice and is prepared in an alkaline buffer (pH ≥ 7.8). The degradation rate is vastly slower at 4°C than at 37°C [1]. |
| How should the solid API be stored to maintain stability? | While specific data for this compound is not available, best practice for moisture- and temperature-sensitive APIs is storage in a desiccator at refrigerated temperatures (2-8°C). The original container should be tightly sealed and only brought to room temperature before use to minimize condensation. |
| What is the best way to handle the API during weighing? | Perform the operation quickly and in a low-humidity environment. Using a controlled atmosphere glove box is ideal. If one is not available, ensure the room's air conditioning is set to a low humidity level. |
Q1: What is the recommended storage condition for ilaprazole sodium?
Q2: How can I improve the stability of this compound for my experiments?
Q3: What are the main degradation pathways for ilaprazole?
Q4: Which analytical method is recommended for monitoring degradation?
The following table summarizes key quantitative data on how ilaprazole behaves under various conditions, which is crucial for experimental planning.
| Parameter | Condition/Value | Experimental Context / Impact |
|---|---|---|
| Recommended Storage Temp. | 5°C | For pure Ilaprazole API to prevent degradation [1]. |
| Room Temp. Purity Loss | ~10% drop (99.8% to ~90%) | Predicted over 3 months at 25°C, 65% RH for pure API [1]. |
| Acidic Degradation | 27.28% degradation | Observed over 24 hours in a forced degradation study [3]. |
| Optimal HPLC Detection | 237 nm | Wavelength for UV detection in a validated HPLC method [5]. |
| HPLC Limit of Detection | 10 ng/mL | Demonstrates high sensitivity of the analytical method [5]. |
This protocol is used to understand the degradation pathways and identify degradation products [3].
The workflow for this protocol is as follows:
This protocol describes the preparation of a more stable ilaprazole/xylitol cocrystal using the slurry technique [1].
The cocrystal formation and testing process is outlined below:
| Problem | Possible Cause | Solution |
|---|---|---|
| High degradation during analysis. | Exposure to heat, moisture, or acidic conditions during sample prep. | Keep samples cooled; use an alkaline mobile phase; minimize analysis time [6] [3]. |
| Poor peak shape in HPLC. | Degradation on-column or incompatible pH. | Ensure the mobile phase pH is alkaline (e.g., using NaOH) to maintain compound stability [5]. |
| Low recovery in dissolution test. | Degradation in dissolution medium. | Use a high-pH medium (e.g., pH 10) to test dissolution, as demonstrated for the Ila/Xyl cocrystal [1]. |
| Color change in solid sample. | Oxidative or thermal degradation. | Store the API refrigerated; consider using a stabilized cocrystal form for long-term studies [1]. |
| pH Condition | Temperature | Half-Life / Degradation | Key Findings | Citation |
|---|---|---|---|---|
| Acidic pH (<5) | 37°C | Rapid degradation (half-life ~10 min for Omeprazole, indicative of PPI class instability) [1] | Stability is severely compromised; requires protective formulations (e.g., enteric coating) for oral administration. | [1] |
| Physiological pH (7.0-7.8) | 37°C | ~50% degraded in 2 hours [2] | Highly unstable at body temperature, complicating in vivo absorption studies. | [2] |
| Physiological pH (7.8) | 4°C | Only ~3% degraded in 2 hours [2] | Stability can be maintained with strict temperature control (refrigeration) during experiments. | [2] |
| Alkaline pH (≥6.5) | - | Stability increases significantly (e.g., Omeprazole half-life: 18 h at pH 6.5) [1] | Degradation is minimized, allowing for handling and analysis in alkaline buffers. | [1] |
This protocol is designed to overcome stability issues when studying ilaprazole absorption [2].
Workflow:
Key Steps:
This method is specific for ilaprazole enteric-coated tablets and avoids organic solvents [3].
Workflow:
Key Steps:
Ilaprazole, the active pharmaceutical ingredient (API), is chemically unstable during storage and handling at room temperature. This degradation leads to a decrease in purity and an increase in specific impurities [1] [2].
Research has demonstrated that forming a cocrystal with xylitol can dramatically improve the stability of ilaprazole. The table below compares the stability and dissolution performance of pure ilaprazole versus the ilaprazole/xylitol cocrystal [1] [2].
| Property | Pure Ilaprazole | Ilaprazole/Xylitol Cocrystal |
|---|---|---|
| Storage Requirement | Requires 5°C refrigeration [1] [2] | Stable at 25 ± 2 °C & 65 ± 5% RH [1] [2] |
| Purity after 3 Months | Predicted to drop from 99.8% to ~90% [1] [2] | Remained at 99.8% (from 99.75% initial) [1] [2] |
| Specific Impurity B after 3 Months | Predicted to rise from 0.032% to 2.28% [1] [2] | Remained at 0.03% [1] [2] |
| Dissolution at pH 10 (15 min) | ~32% released [1] [2] | ~55% released [1] [2] |
| Time for 100% Dissolution | 60 minutes [1] [2] | 45 minutes [1] [2] |
This method is efficient and suitable for larger-scale production [2].
To confirm cocrystal formation and monitor stability, use these techniques:
The following workflow summarizes the key steps involved in addressing ilaprazole instability:
The table below summarizes key in vitro parameters that predict the clinical drug-drug interaction (DDI) potential of various PPIs. A higher IC₅₀ indicates weaker inhibition, and a Cmax,u/Ki,u ratio below the regulatory cutoff of 0.02 suggests a low risk of clinically significant interactions [1].
| Proton Pump Inhibitor | IC₅₀ (μM) | Ki,u (μM) | Cmax,u/Ki,u |
|---|---|---|---|
| Omeprazole | 2.12 | 0.0736 | 0.0288 |
| Lansoprazole | 7.85 | 0.194 | 0.00332 |
| Pantoprazole | 15.4 | 0.425 | 0.00124 |
| Rabeprazole | 27.8 | 0.834 | 0.000635 |
| Ilaprazole | 33.3 | 0.962 | 0.00224 |
Interpretation of Data:
Cmax,u/Ki,u > 0.02), consistent with its well-documented in vivo inhibitory effect [1] [2].IC₅₀ and Ki,u values, indicating it is the weakest inhibitor of CYP2C19 among the PPIs tested. Its Cmax,u/Ki,u ratio remains well below the 0.02 threshold, predicting a minimal risk of causing clinically significant CYP2C19-mediated DDIs [1].The comparative data in the table above was generated using a standardized, high-throughput fluorometric assay. The detailed methodology is as follows [1]:
% Inhibition = [1 - (Fluorescence_test - Fluorescence_positive_control) / (Fluorescence_solvent_control - Fluorescence_positive_control)] * 100%.Ki,u ≈ IC₅₀,u / 2 [1].The in vitro findings are supported by clinical and pharmacological data:
For scientists and drug developers, the key takeaways are:
| Indication | Comparator | Ilaprazole Dose & Healing Rate | Comparator Dose & Healing Rate | Trial Duration & Design |
|---|
| Gastric & Duodenal Ulcers [1] | Omeprazole | 5 mg: 67.1% (GU), 83.7% (DU) 10 mg: 63.9% (GU), 78.6% (DU) | 20 mg: 64.3% (GU), 78.9% (DU) | 4 weeks Randomized, double-blind, parallel study | | Reflux Esophagitis [2] | Esomeprazole | 10 mg: Healing rate similar to esomeprazole 40 mg (specific rate not stated) | 40 mg: Healing rate similar to ilaprazole 10 mg | 8 weeks Randomized, double-blind, multicenter, phase III trial |
The data in the table above comes from rigorous clinical trials designed to ensure reliable and unbiased results.
For Gastric and Duodenal Ulcers [1]:
For Reflux Esophagitis [2]:
The workflow below illustrates the general design of these Phase III clinical trials.
Ilaprazole is metabolized through several pathways, which reduces the overall impact of any single genetic polymorphism on its effectiveness.
| Metabolic Pathway/Enzyme | Role in Ilaprazole Metabolism | Impact of Genetic Polymorphism |
|---|---|---|
| CYP3A4/CYP3A5 | Primary metabolic pathway [1] [2] | CYP3A5 polymorphisms cause pharmacokinetic variability, but no clear relationship with clinical outcomes is demonstrated [1]. |
| CYP2C19 | Minor pathway [1] [2] | No correlation found between CYP2C19 genotypes (including *2, *3) and ilaprazole metabolism [1]. |
| Non-enzymatic Degradation | Significant pathway; drug is chemically unstable in GI environment [3] [2] | Not applicable. |
The following diagram illustrates the key metabolic pathways for ilaprazole and the points where genetic variations have a documented effect.
The table below summarizes key experimental findings on ilaprazole's metabolism and stability compared to other PPIs.
| Aspect | Experimental Findings for Ilaprazole | Comparison with Other PPIs |
|---|---|---|
| CYP2C19 Dependence | No correlation between AUC(0–∞) or Cmax and CYP2C19 genotypes [1]. In vitro: hardly metabolized by CYP2C19 [2]. | Omeprazole/esomeprazole metabolism significantly dependent on CYP2C19, leading to variable exposure [2] [4]. |
| Drug-Drug Interaction (with Clopidogrel) | Limited, non-clinically relevant effect on clopidogrel's antiplatelet activity in healthy volunteers [2]. | Omeprazole causes ~40% reduction in active clopidogrel metabolite and significantly decreases antiplatelet effect [2]. |
| Chemical Stability | Extreme instability in gastrointestinal environment; degrades rapidly at 37°C and physiological pH [3]. Degradation also a challenge during storage [5]. | Similar instability challenges reported for other PPIs (e.g., rabeprazole sodium) [3]. |
| Intestinal Absorption | High and stable absorption efficiency across intestinal segments; duodenum is the best absorption site [3]. | Rabeprazole sodium showed lower absorption efficiency under the same experimental conditions [3]. |
The following methodologies are critical for investigating ilaprazole's metabolic stability.
Pharmacokinetic & Pharmacogenetic Clinical Study [1]
In Situ Intestinal Absorption Study in Rats [3]
Drug-Drug Interaction Clinical Study [2]
Ilaprazole's distinct metabolic profile offers tangible benefits for drug development, particularly in minimizing variability and interactions.
The table below summarizes the experimental data for Ilaprazole's binding interactions with different proteins.
| Protein Target | Experimental System | Binding Metric | Reported Value | Context & Comparison |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) [model for Human Serum Albumin] | Fluorescence quenching [1] | Binding Constant (KA) | 6.55 x 104 L·mol-1 (37°C) | Binds in subdomain IIA (Site I). The binding affinity is influenced by molecular structure and polarity [1]. |
| T-cell-originated protein kinase (TOPK) | Microscale Thermophoresis (MST) [2] [3] | Dissociation Constant (Kd) | 111.0 ± 2.3 μM | Demonstrates direct, high-affinity binding. Identified as a potent and selective TOPK inhibitor [2] [3]. |
| H+/K+-ATPase (Gastric Proton Pump) | Cell-free assay [4] | Half-maximal Inhibitory Concentration (IC50) | 6.0 μM | Reflects its primary mechanism of action as a proton pump inhibitor [4]. |
Here is a deeper look into the methodologies and findings from the key studies.
Binding to Serum Albumin: A 2012 study used fluorescence spectroscopy to investigate the binding of three PPIs (Omeprazole, Pantoprazole, and Ilaprazole) to Bovine Serum Albumin (BSA). The results confirmed a static quenching mechanism, meaning a stable complex is formed between Ilaprazole and BSA. The binding forces were identified as mainly hydrophobic interactions, and the primary binding site was found to be in subdomain IIA (Site I) of the BSA molecule. The binding affinity of Ilaprazole (KA = 6.55 x 104 L·mol-1) was found to be higher than that of Omeprazole (KA = 3.92 x 104 L·mol-1) under the same conditions, which researchers attributed to structural differences, particularly the substituents on the benzimidazole ring and the overall polarity of the molecules [1].
Inhibition of TOPK Kinase: A 2017 study identified Ilaprazole as a potent inhibitor of the oncogenic kinase TOPK. The initial binding was discovered through virtual ligand screening, which predicted Ilaprazole would fit well into the TOPK binding pocket. This computational finding was validated using Microscale Thermophoresis (MST), a precise method for quantifying biomolecular interactions, which yielded a Kd of 111.0 μM [2] [3]. Follow-up cell-based assays (in vitro) showed that Ilaprazole inhibited cancer cell growth (with IC50 values ranging from ~30 to 150 μM across different cell lines) and reduced phosphorylation of the TOPK substrate Histone H3. Importantly, when TOPK expression was knocked down in these cells, their sensitivity to Ilaprazole decreased, providing strong evidence that TOPK is a key biological target for Ilaprazole's anti-cancer effects [2] [3].
The following diagram illustrates the proposed signaling pathway through which Ilaprazole exerts its anti-cancer effects by targeting TOPK.
For researchers seeking to replicate or understand these studies, here is a summary of the core methodologies.
Fluorescence Quenching for Serum Albumin Binding [1]:
Microscale Thermophoresis (MST) for TOPK Binding [2] [3]:
The table below summarizes the eradication rates of various ilaprazole-based regimens from recent clinical trials, providing a quantitative comparison.
| Regimen Type | Specific Ilaprazole Dosing | Comparison Regimen | Eradication Rate (ITT/PP) | Study Details & Key Findings |
|---|
| High-Dose Dual Therapy [1] | 10 mg twice daily + Amoxicillin 1 g three times daily (14 days) | • Quadruple Therapy: Ilaprazole 5 mg twice daily, Amoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily, Bismuth (14 days) [1] | 88.7% / 92.2% (Ilaprazole Dual) 76.9% / 81.8% (Quadruple Therapy) | Multicenter RCT (2025): High-dose dual therapy showed significantly superior efficacy and lower adverse event rates (10.8% vs 28.0%) compared to quadruple therapy [1]. | | High-Dose Dual Therapy [2] | 10 mg twice daily + Amoxicillin 1 g three times daily (14 days) | • Bismuth Quadruple Therapy (BQT): Ilaprazole 5 mg twice daily, Amoxicillin 1 g twice daily, Clarithromycin 500 mg twice daily, Bismuth (14 days) [2] | 76.3% / 76.3% (Ilaprazole Dual) 61.3% / 61.3% (BQT) | RCT (2023): The dual therapy regimen was statistically superior in efficacy and had a significantly better safety profile (27.2% vs 81.8% adverse events) [2]. | | Standard Triple Therapy [3] | 10 mg twice daily + Amoxicillin 1 g twice daily + Clarithromycin 500 mg twice daily | • Duration: 7-day vs. 10-day course [3] | 65.4% (ITT) / 70.3% (PP) (7-day) 74.8% (ITT) / 82.6% (PP) (10-day) | RCT (2020): Extending treatment to 10 days significantly improved the eradication rate. The study also confirmed ilaprazole's efficacy was unaffected by CYP2C19 genotype [3]. | | Vs. Esomeprazole [4] | Not specified (in triple/quadruple therapy) | • Esomeprazole-based triple/quadruple therapy [4] | ~89.0% (ITT) / ~91.4% (PP) (Ilaprazole) ~86.2% (ITT) / ~88.4% (PP) (Esomeprazole) | RCT (2019): No statistically significant difference in efficacy or safety was found between ilaprazole and esomeprazole in both initial treatment and retreatment [4]. |
For research and development purposes, here are the detailed methodologies from key studies that generated the data above.
Ilaprazole contributes to H. pylori eradication through a dual mechanism: potent acid suppression and direct antibacterial activity, as illustrated in the following pathway.
The diagram above shows ilaprazole's dual mechanisms: